molecular formula C17H19N3O3 B12919955 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-, ethyl ester CAS No. 141234-42-6

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-, ethyl ester

Cat. No.: B12919955
CAS No.: 141234-42-6
M. Wt: 313.35 g/mol
InChI Key: FQFAOXLFAQZEQZ-UHFFFAOYSA-N
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Description

The compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-, ethyl ester (hereafter referred to as the "target compound") is a bicyclic heteroaromatic molecule featuring a fused imidazo-pyrimidine core. Its structure includes a tetrahydro ring system, a 1-methyl group, a 4-methylphenyl substituent, and an ethyl ester moiety at position 4.

Properties

CAS No.

141234-42-6

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

ethyl 1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-4-23-16(22)13-9-18-17-19(3)14(10-20(17)15(13)21)12-7-5-11(2)6-8-12/h5-9,14H,4,10H2,1-3H3

InChI Key

FQFAOXLFAQZEQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of p-toluidine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide or halogens, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. The unique structure of imidazo(1,2-a)pyrimidine derivatives allows for modifications that can lead to novel compounds with specific properties. Researchers focus on the synthesis of these compounds through multi-step organic reactions involving substituted pyrimidines and imidazoles.

Biology

Biologically, imidazo(1,2-a)pyrimidine derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. These compounds have shown promise in antimicrobial applications and as agents that can modulate biological pathways by interacting with specific molecular targets such as enzymes and receptors .

Case Study: Antimicrobial Activity

A study evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds. This indicates not only their potency but also their potential as therapeutic agents against drug-resistant strains of tuberculosis .

Medicine

In medicine, imidazo(1,2-a)pyrimidine derivatives are explored for their therapeutic potential in treating various diseases including cancer and inflammatory conditions. Their mechanisms of action often involve the inhibition of critical enzymes or receptors involved in disease progression.

Case Study: Cancer Treatment

Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized and tested for their ability to inhibit protein geranylgeranylation in HeLa cells. The most active compounds demonstrated significant cytotoxicity with IC50 values below 150 μM .

Industry

Industrially, this compound may be utilized in the development of new materials and agrochemicals. Its unique chemical structure can be leveraged to create products with specific functionalities tailored to industrial needs.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is distinguished from related imidazo-pyrimidine and imidazo-pyridine derivatives by its substitution pattern and ring saturation. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Pathway
Target Compound C₁₈H₂₁N₃O₃ 1-methyl, 2-(4-methylphenyl), 5-oxo, ethyl ester Antitumor (scaffold-switching candidate) Likely via condensation of 2-amino-heteroaromatic precursors with esters
Imidazo[1,2-a]pyrimidine-3-carboxylic acid benzylamide (Compound 6) C₁₆H₁₄N₄O 3-carboxylic acid benzylamide Antitumor screening (in vitro) EDC-mediated coupling of acid with benzyl amine
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate C₁₂H₁₄N₂O₂ 5-methyl, 2-carboxylate HIF-1α inhibition, FXa inhibition Condensation of 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester
4-(4-Nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester C₂₃H₁₈N₄O₄ 4-nitrophenyl, 2-phenyl Antitubercular (MIC: 1.6 µg/mL) Eco-friendly synthesis under microwave irradiation
Imidazo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS 112273-77-5) C₉H₉N₃O₃ 5-oxo, ethyl ester Not reported Unspecified (commercially available)

Physicochemical Properties

  • Crystal Structure: Analogs like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate () exhibit planar fused rings and intermolecular hydrogen bonds, influencing crystallinity and solubility.
  • Lipophilicity : The 4-methylphenyl group increases logP compared to simpler analogs (e.g., CAS 112273-77-5), which could improve blood-brain barrier penetration .

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-, ethyl ester , exhibits a variety of pharmacological properties that make it a candidate for further research and development.

Chemical Structure and Synthesis

The compound is characterized by its imidazo[1,2-a]pyrimidine core structure, which is modified by the presence of a carboxylic acid and an ethyl ester functional group. The synthesis typically involves multi-step organic reactions, including condensation of 2-aminopyrimidine with aldehydes followed by esterification. The synthetic routes are optimized to ensure high yields and purity of the final product .

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyrimidine derivatives possess significant antimicrobial properties. For example, studies have shown that these compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of key enzymes within bacterial metabolic pathways .

Compound Target Activity
Compound 15M. tuberculosis1.5 - 3-fold more active than isoniazid
Compound 16M. tuberculosisExcellent activity against MDR and XDR strains

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrimidine derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against tumor cells .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, these compounds have shown promise in various other therapeutic areas:

  • Antiviral : Potential activity against viral infections.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation.
  • Anticonvulsant : Some derivatives have been studied for their effects on seizure control .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in crucial biological pathways. For instance, the presence of substituents like the methoxyphenyl group may enhance binding affinity to these targets, influencing cellular responses and modulating disease processes .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of imidazo[1,2-a]pyrimidine derivatives:

  • Study on Antitubercular Activity : A series of synthesized compounds were evaluated for their inhibitory effects on M. tuberculosis. Compounds with specific structural modifications showed enhanced activity compared to standard treatments like isoniazid.
  • Antitumor Screening : Various derivatives were tested against multiple cancer cell lines with promising results indicating significant cytotoxic effects.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggested acceptable absorption and metabolism profiles for some derivatives, indicating their potential for therapeutic use .

Q & A

Basic: What are the standard synthetic routes for preparing imidazo[1,2-a]pyrimidine derivatives like this compound?

Answer:
A common method involves cyclocondensation reactions. For example, refluxing substituted pyridin-2-amines with α-bromo carbonyl esters in ethanol (e.g., 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester) yields imidazo[1,2-a]pyridine scaffolds. Post-reaction pH adjustment with KHCO₃ facilitates precipitation and purification, achieving ~52% yield . Variations in substituents (e.g., 4-methylphenyl) may require tailored alkylation or esterification steps.

Key Parameters (from ):

ReagentsSolventTemperatureReaction TimeYield
Pyridin-2-amine derivative, α-bromo esterEthanolReflux (~78°C)6 hours~52%

Advanced: How can researchers optimize synthetic yield for derivatives with bulky aryl substituents (e.g., 4-methylphenyl)?

Answer:
Bulky groups like 4-methylphenyl may hinder cyclization. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups post-cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated for similar imidazo[1,2-a]pyrimidines .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves steric hindrance-induced byproducts .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at δ 2.3–2.6 ppm, ester carbonyls at δ 165–170 ppm) .
  • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar imidazo-pyrimidine core with dihedral angles <2° between rings) .

Example Data (from ):

Bond Angle (C-N-C)Dihedral Angle (A/B Rings)Hydrogen Bonds (C—H⋯O/N)
108.5°1.4°2.8–3.1 Å

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic vs. solution-state differences:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in oxo-substituted derivatives) .
  • DFT calculations : Compare computed vs. experimental ¹³C NMR shifts to validate protonation states .
  • Cocrystallization studies : Stabilize specific conformers for X-ray analysis, as seen in imidazo[1,2-a]pyrimidine hydrates .

Basic: What in vitro assays are used to evaluate biological activity (e.g., enzyme inhibition)?

Answer:

  • Enzyme inhibition : Fluorogenic substrates for FXa or HIF-1α prolyl hydroxylase (e.g., IC₅₀ determination via fluorescence quenching) .
  • Cellular assays : Hypoxia-mimetic activity in HEK293T cells (HIF-1α stabilization via Western blot) .
  • Dose-response curves : Test compound solubility in DMSO/PBS and monitor cytotoxicity (MTT assay) .

Example Protocol (from ):

Assay TypeTargetReadout
FXa inhibitionRecombinant FXaFluorescence (λₑₓ 380 nm, λₑₘ 460 nm)

Advanced: How to design structure-activity relationship (SAR) studies for gastric acid secretion inhibition?

Answer:

  • Core modifications : Compare imidazo[1,2-a]pyrimidine vs. pyridine derivatives (e.g., ethyl ester vs. carbaldehyde at position 2) .
  • Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-methylphenyl vs. 3-trifluoromethylphenyl) and assess pIC₅₀ .
  • Molecular docking : Map steric/electronic effects using crystal structures of H⁺/K⁺ ATPase (e.g., PDB 5Y2Q) .

SAR Table (Hypothetical):

Substituent (Position 2)IC₅₀ (µM)LogP
Ethyl ester0.122.8
Carbaldehyde0.451.9
4-Methylphenyl0.083.2

Advanced: What strategies mitigate instability in aqueous buffers during pharmacological testing?

Answer:

  • Prodrug design : Mask ester groups as tert-butyl derivatives to reduce hydrolysis .
  • Lyophilization : Stabilize compounds as lyophilized powders (reconstitute in DMSO immediately before use) .
  • Buffer optimization : Use low-ionic-strength buffers (pH 7.4) with 0.1% BSA to prevent aggregation .

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